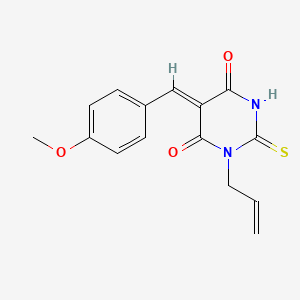
7-(benzylthio)-2,3-dimethyl-5-nitroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzylthio)-2,3-dimethyl-5-nitroquinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 7-(benzylthio)-2,3-dimethyl-5-nitroquinazolin-4(3H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been reported to inhibit the growth of bacteria and fungi, and also exhibit anti-inflammatory activity. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-(benzylthio)-2,3-dimethyl-5-nitroquinazolin-4(3H)-one in lab experiments is its wide range of pharmacological activities. This compound has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities, making it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 7-(benzylthio)-2,3-dimethyl-5-nitroquinazolin-4(3H)-one. One of the potential areas of application is in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and its potential for use in combination therapy with other anticancer agents. Another area of research is in the development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of this compound. Additionally, more studies are needed to investigate the safety and toxicity of this compound in vivo.
Synthesemethoden
Several methods have been reported for the synthesis of 7-(benzylthio)-2,3-dimethyl-5-nitroquinazolin-4(3H)-one. One of the most commonly used methods is the reaction of 2,3-dimethyl-5-nitroquinazolin-4(3H)-one with benzylthiol in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound in good yields.
Wissenschaftliche Forschungsanwendungen
7-(benzylthio)-2,3-dimethyl-5-nitroquinazolin-4(3H)-one has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Eigenschaften
IUPAC Name |
7-benzylsulfanyl-2,3-dimethyl-5-nitroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-18-14-8-13(24-10-12-6-4-3-5-7-12)9-15(20(22)23)16(14)17(21)19(11)2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKUCASNVCHGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)SCC3=CC=CC=C3)[N+](=O)[O-])C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5712423.png)
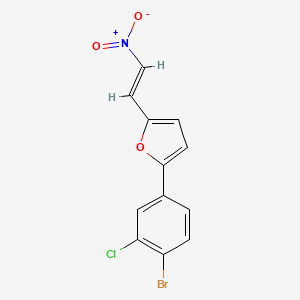
![2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)
![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5712437.png)

![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)
![3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)
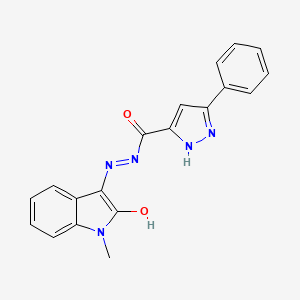
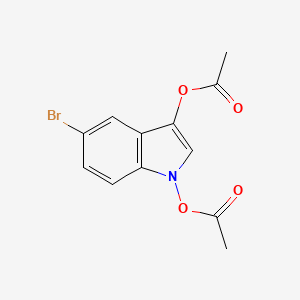
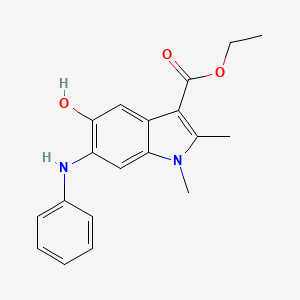
![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)
![2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5712473.png)

